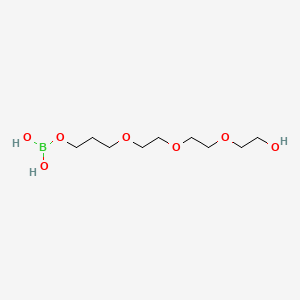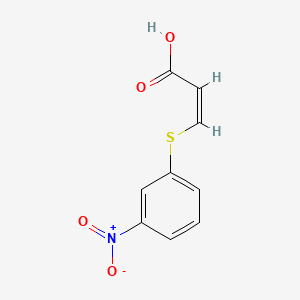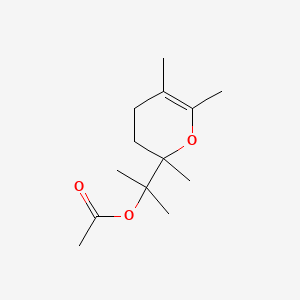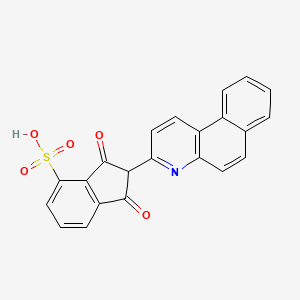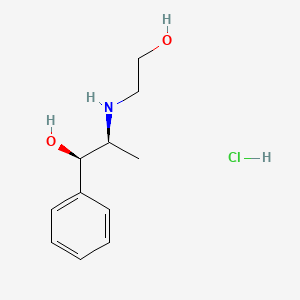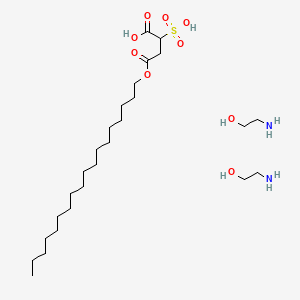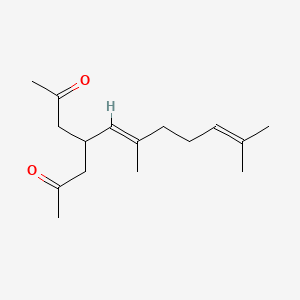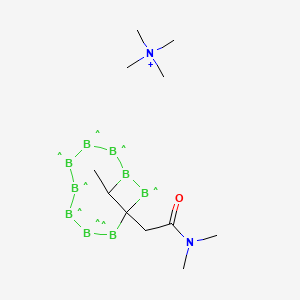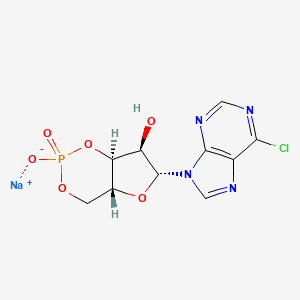
myo-Inositol, 1-(2-methoxy-3-(octadecyloxy)propyl hydrogen phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Myo-Inositol, 1-(2-methoxy-3-(octadecyloxy)propyl hydrogen phosphate): is a complex organic compound that belongs to the family of inositol phosphates. It is characterized by the presence of a myo-inositol ring, a methoxy group, an octadecyloxy chain, and a hydrogen phosphate group. This compound is known for its significant role in various biochemical and physiological processes, particularly in signal transduction and membrane biogenesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of myo-Inositol, 1-(2-methoxy-3-(octadecyloxy)propyl hydrogen phosphate) typically involves multiple steps, starting from myo-inositol. The process includes the protection of hydroxyl groups, selective functionalization, and subsequent deprotection. The key steps involve:
Protection of Hydroxyl Groups: Using protecting groups such as acetyl or benzyl groups to prevent unwanted reactions.
Functionalization: Introduction of the methoxy and octadecyloxy groups through nucleophilic substitution reactions.
Phosphorylation: Addition of the hydrogen phosphate group using reagents like phosphorus oxychloride (POCl3) or phosphoric acid derivatives.
Deprotection: Removal of the protecting groups to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of inositol phosphates with higher oxidation states.
Reduction: Reduction reactions can target the phosphate group, converting it to phosphite or hypophosphite derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles like alkoxides, thiolates, or amines in the presence of suitable catalysts.
Major Products: The major products formed from these reactions include various inositol phosphate derivatives, phosphite compounds, and substituted inositol analogs .
科学的研究の応用
Chemistry:
- Used as a precursor for the synthesis of complex inositol derivatives.
- Studied for its role in signal transduction pathways .
Biology:
- Investigated for its involvement in cellular processes such as membrane biogenesis and intracellular signaling.
- Used in studies related to plant growth and development .
Medicine:
- Explored for its potential therapeutic effects in treating metabolic disorders and neurological conditions.
- Studied for its role in insulin signaling and glucose metabolism .
Industry:
- Utilized in the formulation of pharmaceuticals and nutraceuticals.
- Applied in the development of biochemical assays and diagnostic tools .
作用機序
The mechanism of action of myo-Inositol, 1-(2-methoxy-3-(octadecyloxy)propyl hydrogen phosphate) involves its interaction with specific molecular targets and pathways. It primarily acts as a signaling molecule, modulating various intracellular pathways. The compound binds to inositol receptors and enzymes, influencing processes such as:
Signal Transduction: Activation of phosphoinositide 3-kinase (PI3K) and protein kinase C (PKC) pathways.
Membrane Biogenesis: Involvement in the synthesis of phosphatidylinositol and other membrane lipids.
類似化合物との比較
D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[(1-oxononadecyl)oxy]propyl hydrogen phosphate]: Similar structure but with a hydroxyl group instead of a methoxy group.
PX-316: Another inositol phosphate derivative with different functional groups.
Uniqueness: Myo-Inositol, 1-(2-methoxy-3-(octadecyloxy)propyl hydrogen phosphate) is unique due to its specific combination of functional groups, which confer distinct biochemical properties. Its methoxy and octadecyloxy groups provide unique interactions with cellular membranes and signaling molecules, distinguishing it from other inositol phosphates .
特性
CAS番号 |
90366-45-3 |
|---|---|
分子式 |
C28H57O11P |
分子量 |
600.7 g/mol |
IUPAC名 |
[(2R)-2-methoxy-3-octadecoxypropyl] [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C28H57O11P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-37-20-22(36-2)21-38-40(34,35)39-28-26(32)24(30)23(29)25(31)27(28)33/h22-33H,3-21H2,1-2H3,(H,34,35)/t22-,23?,24-,25+,26+,27+,28?/m1/s1 |
InChIキー |
DCTHFLQQSOZFLG-WBSOPEBDSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC |
正規SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



